molecular formula C8H11N7OS B4324662 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B4324662
M. Wt: 253.29 g/mol
InChI Key: GAUGCRZFUALPMW-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole and tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the thiadiazole derivative with sodium azide in the presence of a suitable catalyst.

    Amidation: The final step involves the amidation of the intermediate compound with a suitable amine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)butanamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of the thiadiazole and tetrazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds. Its unique structure may also influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7OS/c1-2-7-11-12-8(17-7)10-6(16)3-4-15-5-9-13-14-15/h5H,2-4H2,1H3,(H,10,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUGCRZFUALPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide

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